molecular formula C19H19NO B2489261 3-(Benzylamino)-5-phenylcyclohex-2-en-1-one CAS No. 202808-48-8

3-(Benzylamino)-5-phenylcyclohex-2-en-1-one

Cat. No.: B2489261
CAS No.: 202808-48-8
M. Wt: 277.367
InChI Key: AKCVUCHSNYTTJR-UHFFFAOYSA-N
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Description

3-(Benzylamino)-5-phenylcyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with benzylamino and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-5-phenylcyclohex-2-en-1-one typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the benzylamino group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexene ring with benzylamine.

    Addition of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the cyclohexene ring is alkylated with a phenyl group in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-5-phenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The benzylamino and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and various acids or bases can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(Benzylamino)-5-phenylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylamino)-5-phenylcyclohex-2-en-1-one: shares structural similarities with other benzylamino-substituted cyclohexene derivatives.

    Phenylcyclohexene: Lacks the benzylamino group, resulting in different reactivity and applications.

    Benzylaminocyclohexane: Similar structure but with a saturated cyclohexane ring, leading to different chemical properties.

Uniqueness

The unique combination of the benzylamino and phenyl groups on the cyclohexene ring gives this compound distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(benzylamino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c21-19-12-17(16-9-5-2-6-10-16)11-18(13-19)20-14-15-7-3-1-4-8-15/h1-10,13,17,20H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCVUCHSNYTTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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